molecular formula C19H16F2O3 B5736325 5-[(2,6-DIFLUOROPHENYL)METHOXY]-4-ETHYL-7-METHYL-2H-CHROMEN-2-ONE

5-[(2,6-DIFLUOROPHENYL)METHOXY]-4-ETHYL-7-METHYL-2H-CHROMEN-2-ONE

Cat. No.: B5736325
M. Wt: 330.3 g/mol
InChI Key: KRACJQNJDSLDGN-UHFFFAOYSA-N
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Description

5-[(2,6-DIFLUOROPHENYL)METHOXY]-4-ETHYL-7-METHYL-2H-CHROMEN-2-ONE is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a difluorophenyl group, an ethyl group, and a methyl group attached to the chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,6-DIFLUOROPHENYL)METHOXY]-4-ETHYL-7-METHYL-2H-CHROMEN-2-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-difluorophenol, ethyl acetoacetate, and 4-methyl-7-hydroxycoumarin.

    Formation of Intermediate: The first step involves the reaction of 2,6-difluorophenol with a suitable alkylating agent to form 2,6-difluorophenylmethanol.

    Coupling Reaction: The intermediate 2,6-difluorophenylmethanol is then coupled with 4-methyl-7-hydroxycoumarin in the presence of a base, such as potassium carbonate, to form the desired chromen-2-one derivative.

    Final Product: The final step involves the purification of the product using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(2,6-DIFLUOROPHENYL)METHOXY]-4-ETHYL-7-METHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(2,6-DIFLUOROPHENYL)METHOXY]-4-ETHYL-7-METHYL-2H-CHROMEN-2-ONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Materials Science: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

    Biological Research: The compound is investigated for its interactions with biological molecules and its potential as a probe in biochemical assays.

    Industrial Applications: It is used as an intermediate in the synthesis of other valuable compounds and materials.

Mechanism of Action

The mechanism of action of 5-[(2,6-DIFLUOROPHENYL)METHOXY]-4-ETHYL-7-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The difluorophenyl group and the chromen-2-one core structure play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their function and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoroaniline: A related compound with similar difluorophenyl functionality.

    2,6-Difluorobenzamide: Another compound with a difluorophenyl group, used in various chemical applications.

    2,6-Difluorobenzonitrile: A compound with similar structural features, used in organic synthesis.

Uniqueness

5-[(2,6-DIFLUOROPHENYL)METHOXY]-4-ETHYL-7-METHYL-2H-CHROMEN-2-ONE is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its chromen-2-one core structure, combined with the difluorophenyl group, provides distinct chemical and biological properties that set it apart from other similar compounds.

Properties

IUPAC Name

5-[(2,6-difluorophenyl)methoxy]-4-ethyl-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2O3/c1-3-12-9-18(22)24-17-8-11(2)7-16(19(12)17)23-10-13-14(20)5-4-6-15(13)21/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRACJQNJDSLDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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